
1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate
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Overview
Description
1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate is a compound that features a piperidine ring and an imidazole ring, both of which are significant in medicinal chemistry The piperidine ring is a six-membered heterocycle containing one nitrogen atom, while the imidazole ring is a five-membered heterocycle with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methylpiperidine with imidazole-1-carboxylic acid under dehydrating conditions. The reaction is often catalyzed by agents such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the ester linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce double bonds or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, amines.
Substitution: N-alkyl or N-acyl imidazole derivatives.
Scientific Research Applications
1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies due to the presence of the imidazole ring.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the compound can interact with biological receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound being studied .
Comparison with Similar Compounds
1-Methylpiperidine: Shares the piperidine ring but lacks the imidazole moiety.
Imidazole-1-carboxylic acid: Contains the imidazole ring but lacks the piperidine moiety.
1-Methylimidazole: Contains the imidazole ring with a methyl group but lacks the piperidine ring.
Uniqueness: 1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate is unique due to the combination of both piperidine and imidazole rings in its structure. This dual functionality allows it to participate in a broader range of chemical reactions and biological interactions compared to its individual components .
Biological Activity
1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate is a chemical compound notable for its unique structural features, including a piperidine ring and an imidazole ring linked through a carboxylate moiety. This compound, with a molecular formula of C10H15N3O2 and a molecular weight of 197.25 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that this compound can bind to various enzymes, modulating their activity. Notably, its interaction with cyclooxygenase enzymes suggests potential applications in anti-inflammatory therapies. Understanding these interactions is crucial for elucidating the compound's therapeutic potential.
Biological Activities
The compound has demonstrated several promising biological activities:
- Anti-inflammatory Properties : The ability to inhibit cyclooxygenase enzymes positions it as a candidate for developing anti-inflammatory drugs.
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit antitumor effects, particularly against aggressive cancer cell lines .
- Neurological Implications : There are indications that imidazole compounds, including this one, may be beneficial in treating neurodegenerative disorders by inhibiting the production of amyloid-beta peptides associated with Alzheimer's disease .
Research Findings
Various studies have further elucidated the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
Antitumor Effects : In vitro studies conducted on the MDA-MB-231 triple-negative breast cancer cell line revealed that treatment with the compound led to a significant decrease in cell viability after three days of exposure at a concentration of 10 μM. Further in vivo studies using xenograft models demonstrated that administration at a dosage of 20 mg/kg effectively reduced tumor size without significant toxicity .
Neurodegenerative Disorders : Research into the effects of imidazole derivatives on neurodegenerative diseases has shown promise. Specifically, compounds similar to this compound have been proposed as potential treatments for Alzheimer's disease due to their ability to modulate pathways involved in amyloid-beta peptide production .
Comparative Analysis
The uniqueness of this compound lies in its structural arrangement and functional groups that enhance its biological activity compared to other imidazole derivatives. Below is a comparative analysis with structurally similar compounds:
Table 2: Comparison with Related Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 1H-imidazole-1-carboxylate | C5H6N2O | Simpler derivative used in organic synthesis. |
3-(1H-imidazol-1-yl)propanoic acid | C6H8N2O2 | Metabolite related to histidine with different activities. |
(1-Methylpiperidin-2-yl)methyl 1H-imidazole-1-carboxylate | C11H17N3O2 | Variation in piperidine positioning affects activity. |
Q & A
Q. What are the optimal synthetic routes for 1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate, and what experimental design considerations are critical for high yield?
Basic Research Question
The synthesis typically involves coupling 1H-imidazole-1-carboxylate derivatives with substituted piperidines. For example, allyl 1H-imidazole-1-carboxylate reagents can react with methylpiperidine precursors under basic conditions (e.g., NaH) to form the target compound via nucleophilic substitution . Key considerations include:
- Solvent selection : Polar aprotic solvents like DMF or THF enhance reactivity.
- Protection/deprotection strategies : Temporary protection of reactive groups (e.g., tert-butyloxycarbonyl for amines) prevents side reactions .
- Catalyst optimization : Use of coupling agents (e.g., EDCI) improves yield in carbamate formation .
Q. How do steric and electronic effects influence the reactivity of this compound in acylation reactions?
Advanced Research Question
The compound’s reactivity is modulated by:
- Steric hindrance : The methyl group on the piperidine ring may slow nucleophilic attack at the carbonyl carbon.
- Electron-withdrawing effects : The imidazole-carboxylate moiety enhances electrophilicity, facilitating acylation of amines or alcohols .
Methodological insights: - Kinetic studies : Monitoring reaction progress via HPLC or NMR can quantify rate differences under varying conditions (e.g., temperature, solvent polarity) .
- Computational modeling : DFT calculations predict charge distribution and transition states to rationalize selectivity .
Q. What crystallographic techniques are most effective for resolving structural ambiguities in this compound derivatives?
Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystal growth : Slow evaporation from acetone/water mixtures yields diffraction-quality crystals .
- Data refinement : SHELX programs (e.g., SHELXL) resolve disorder in flexible piperidine rings by iterative least-squares refinement .
Challenges: - Twinned crystals : Use of twin-law matrices in SHELXTL improves data interpretation .
- Hydrogen bonding networks : High-resolution data (≤1.0 Å) clarify interactions influencing molecular packing .
Q. How can researchers design assays to evaluate the biological activity of this compound derivatives?
Basic Research Question
Focus on target-specific assays:
- Enzyme inhibition : For proteasome inhibitors, measure chymotrypsin-like activity using fluorogenic substrates (e.g., Suc-LLVY-AMC) in cell lysates .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., multiple myeloma) assess anti-proliferative effects .
Methodological rigor: - Dose-response curves : IC50 values should be validated across ≥3 independent replicates.
- Off-target screening : Counter-screening against unrelated enzymes (e.g., kinases) confirms specificity .
Q. What strategies address contradictory data in SAR studies of this compound analogs?
Advanced Research Question
Contradictions often arise from:
- Conformational flexibility : Piperidine ring puckering alters binding modes. Use NOESY NMR or MD simulations to probe dominant conformers .
- Metabolic instability : Rapid degradation in vitro vs. in vivo may skew SAR. Incorporate stability assays (e.g., microsomal incubation) .
Resolution tactics: - Covalent docking : Predict binding poses when crystallography data is ambiguous .
- Pharmacophore alignment : Overlay active/inactive analogs to identify critical functional groups .
Q. How can researchers mitigate synthetic byproducts during the preparation of this compound?
Basic Research Question
Common byproducts (e.g., over-alkylated imidazoles) are minimized via:
- Controlled stoichiometry : Use 1.1–1.3 equivalents of the piperidine derivative to avoid di-substitution .
- Purification techniques : Flash chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC isolates the target compound .
Advanced validation: - LC-MS monitoring : Track reaction intermediates in real-time to optimize quenching points .
Q. What computational tools are recommended for predicting the physicochemical properties of this compound?
Advanced Research Question
Leverage in silico platforms:
- LogP calculation : Use Molinspiration or ACD/Labs to estimate lipophilicity, critical for blood-brain barrier penetration .
- pKa prediction : Software like Marvin Suite identifies ionizable groups (imidazole N-H, piperidine NH) influencing solubility .
Validation: - Experimental correlation : Compare predicted vs. measured HPLC retention times to refine models .
Q. How does the choice of Lewis acids impact the electrophilicity of this compound in catalytic reactions?
Advanced Research Question
Lewis acids (e.g., BF3·Et2O, ZnCl2) activate the carbonyl group:
- BF3·Et2O : Enhances acylation rates in polar solvents by stabilizing transition states .
- ZnCl2 : Prefers non-coordinating solvents (e.g., CH2Cl2) and improves regioselectivity in crowded systems .
Methodological notes: - In situ IR spectroscopy : Monitor carbonyl stretching shifts (Δν ~20–50 cm⁻¹) to confirm activation .
Properties
CAS No. |
811448-34-7 |
---|---|
Molecular Formula |
C10H15N3O2 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
(1-methylpiperidin-3-yl) imidazole-1-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-12-5-2-3-9(7-12)15-10(14)13-6-4-11-8-13/h4,6,8-9H,2-3,5,7H2,1H3 |
InChI Key |
SVSKWNSDHFBUOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)OC(=O)N2C=CN=C2 |
Origin of Product |
United States |
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